molecular formula C20H20N4O4S2 B2389127 (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396747-09-3

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2389127
CAS RN: 1396747-09-3
M. Wt: 444.52
InChI Key: MZIQGHSRTXOBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Pyrrolidin-1-ylsulfonyl)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound belongs to a class of chemicals involved in the synthesis and characterization of novel heterocyclic compounds. These efforts are significant for developing new materials with potential applications in various fields such as electronics, photonics, and drug development. For example, the synthesis and antimicrobial activity of some derivatives, including azetidinones, reveal their potential as antimicrobial agents with varying degrees of effectiveness against bacteria and fungi (Singh et al., 2016).

Antimicrobial and Antifungal Applications

Research on derivatives of this compound has shown promising antimicrobial and antifungal properties. The study of novel azetidinones and their synthesis showcases their significant antibacterial and antifungal activities, highlighting the potential for developing new therapeutic agents (Prajapati & Thakur, 2014). Another example includes the exploration of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, emphasizing their antibacterial and antifungal effectiveness (Patel & Patel, 2017).

Drug Formulation and Stability

The development of stable and effective drug formulations is another critical area of application. Research into precipitation-resistant solution formulations for poorly water-soluble compounds is vital for enhancing drug delivery and effectiveness. This research is crucial for early toxicology and clinical studies, offering insights into overcoming solubility challenges (Burton et al., 2012).

Molecular Docking and Drug Design

The compound and its derivatives are subjects of molecular docking studies to understand their interactions at the molecular level, which aids in the design of drugs with targeted actions. Such research provides a foundation for designing molecules with specific biological activities, highlighting the compound's role in drug development and design (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c25-20(14-3-5-17(6-4-14)30(26,27)24-8-1-2-9-24)23-11-16(12-23)19-21-18(22-28-19)15-7-10-29-13-15/h3-7,10,13,16H,1-2,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIQGHSRTXOBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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